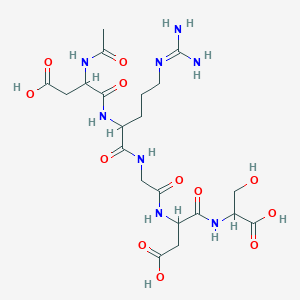

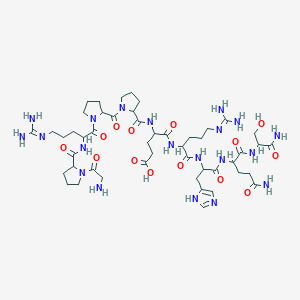

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH est un peptide synthétique composé des acides aminés acide aspartique, arginine, glycine et sérine. Ce composé est connu pour son rôle dans les processus biologiques, en particulier dans l'adhésion cellulaire et la signalisation. Il est un dérivé de la séquence tétrapeptidique Arg-Gly-Asp-Ser, qui se retrouve dans la fibronectine, le fibrinogène alpha et le facteur de von Willebrand .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus comprend:

Couplage: Les acides aminés sont couplés en utilisant des réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'un additif de couplage comme l'hydroxybenzotriazole (HOBt).

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés en utilisant de l'acide trifluoroacétique (TFA).

Clivage: Le peptide est clivé de la résine en utilisant un cocktail de clivage contenant du TFA, de l'eau et des piégeurs comme le triisopropylsilane (TIS).

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines rationalisent le processus SPPS, permettant la synthèse efficace et reproductible de grandes quantités de peptide.

Analyse Des Réactions Chimiques

Types de réactions

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH peut subir diverses réactions chimiques, notamment:

Oxydation: Le résidu sérine peut être oxydé pour former un groupe hydroxyle.

Réduction: Les liaisons disulfures, si elles sont présentes, peuvent être réduites en groupes thiol.

Substitution: Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation: Le peroxyde d'hydrogène (H₂O₂) ou le périodate de sodium (NaIO₄) peuvent être utilisés.

Réduction: Le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution: Des dérivés d'acides aminés avec différents groupes protecteurs peuvent être utilisés en SPPS.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation de la sérine peut conduire à la formation d'un peptide hydroxylé, tandis que la réduction des liaisons disulfures entraîne un peptide avec des groupes thiol libres.

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification peptidiques.

Biologie: Le peptide est impliqué dans des études d'adhésion cellulaire, car il imite les sites de liaison de la fibronectine et d'autres protéines de la matrice extracellulaire.

Médecine: Il est utilisé dans le développement d'agents thérapeutiques ciblant les récepteurs intégrine, qui jouent un rôle crucial dans la signalisation cellulaire et la migration.

Industrie: Le peptide est utilisé dans la production de biomatériaux et de revêtements qui favorisent l'adhésion cellulaire et l'intégration tissulaire.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec les récepteurs intégrine à la surface cellulaire. Le peptide se lie aux récepteurs intégrine, déclenchant une cascade de voies de signalisation intracellulaires qui régulent l'adhésion, la migration et la prolifération cellulaires. Cette interaction est cruciale pour des processus tels que la cicatrisation des plaies, la réparation tissulaire et les métastases cancéreuses .

Applications De Recherche Scientifique

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The peptide is involved in cell adhesion studies, as it mimics the binding sites of fibronectin and other extracellular matrix proteins.

Medicine: It is used in the development of therapeutic agents targeting integrin receptors, which play a crucial role in cell signaling and migration.

Industry: The peptide is utilized in the production of biomaterials and coatings that promote cell adhesion and tissue integration.

Mécanisme D'action

The mechanism of action of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH involves its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. This interaction is crucial for processes such as wound healing, tissue repair, and cancer metastasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Arg-Gly-Asp-Ser: Un tétrapeptide présent dans la fibronectine, le fibrinogène alpha et le facteur de von Willebrand.

Gly-DL-Asp: Un dipeptide utilisé comme composé modèle pour les technologies de séparation chirale.

Unicité

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH est unique en raison de sa séquence spécifique et de la présence à la fois d'acides aminés D- et L-. Cette configuration améliore sa stabilité et son affinité de liaison aux récepteurs intégrine, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques.

Propriétés

Formule moléculaire |

C21H34N8O12 |

|---|---|

Poids moléculaire |

590.5 g/mol |

Nom IUPAC |

3-acetamido-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24) |

Clé InChI |

SSQXWSYTLDJJAP-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)

![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)

![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)

![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)